2'-Deoxyguanosine-5'-carboxylic Acid: Structural Elucidation, Synthetic Workflows, and Therapeutic Applications
2'-Deoxyguanosine-5'-carboxylic Acid: Structural Elucidation, Synthetic Workflows, and Therapeutic Applications
Executive Summary
In the rapidly evolving landscape of oligonucleotide therapeutics and bioconjugation, modified nucleosides serve as critical foundational building blocks. 2'-Deoxyguanosine-5'-carboxylic acid is a highly specialized nucleoside derivative where the native 5'-hydroxymethyl group of deoxyguanosine has been oxidized to a carboxylic acid[1].
In native biological systems, the 5'-hydroxyl group of a nucleoside is phosphorylated by kinases to form nucleotides, which are subsequently polymerized via 5'–3' phosphodiester linkages to form DNA or RNA[2][3]. By replacing this hydroxyl group with a carboxylate, the molecule is rendered immune to standard kinase-mediated phosphorylation. This fundamental shift not only acts as a biological chain terminator but also provides a bio-orthogonal reactive handle for solid-phase peptide synthesis (SPPS) chemistries, enabling the development of highly stable, amide-linked oligonucleotide analogs[4].
This technical guide provides a rigorous breakdown of the molecule's chemical architecture, a validated protocol for its regioselective synthesis, and its downstream applications in drug development.
Chemical Architecture & Physicochemical Dynamics
The structural topology of 2'-Deoxyguanosine-5'-carboxylic acid (CAS No. 82534-56-3) consists of three primary domains[5]:
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The Purine Base: A guanine moiety attached via a β -N9-glycosidic bond.
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The Sugar Ring: A 2'-deoxyribofuranose scaffold.
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The 5'-Modification: A carboxylic acid functional group (-COOH) at the C5' position.
The conversion of a primary alcohol to a carboxylic acid fundamentally alters the electrostatic profile of the nucleoside. At physiological pH (7.4), the 5'-carboxyl group is deprotonated, transforming the neutral nucleoside into an anionic species. This enhances aqueous solubility and significantly alters its hydrogen-bonding network, which must be accounted for during chromatographic purification and downstream biological assays.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters critical for analytical verification and experimental planning[1][5]:
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₁₀H₁₁N₅O₅ | Confirms successful oxidation (+1 Oxygen, -2 Hydrogen vs. native dG). |
| Molecular Weight | 281.23 g/mol | Target mass for ESI-MS analysis (expected m/z 280.2 [M-H]⁻). |
| CAS Registry Number | 82534-56-3 | Unique identifier for commercial procurement and chemical databases. |
| UV Absorbance ( λmax ) | ~253 nm | Critical for HPLC peak integration and concentration quantification. |
| Functional Handle | 5'-Carboxyl (-COOH) | Enables EDC/NHS-mediated amide coupling for bioconjugation. |
Mechanistic Pathways of Synthesis
The most robust method for generating 5'-carboxylic acid nucleosides is the regioselective oxidation of the 5'-primary alcohol using a TEMPO/BAIB catalytic system.
The Causality of Reagent Selection:
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TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Acts as a sterically hindered radical catalyst. Its bulky tetramethyl groups prevent it from interacting with the secondary 3'-hydroxyl group of the deoxyribose ring, ensuring exclusive oxidation at the unhindered 5'-position.
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BAIB (Bis(acetoxy)iodobenzene): Serves as the stoichiometric co-oxidant. It continuously regenerates the active TEMPO oxoammonium ion, allowing TEMPO to be used in catalytic amounts (typically 10-20 mol%), thereby preventing over-oxidation and base degradation.
Fig 1: Catalytic cycle of TEMPO/BAIB mediated regioselective oxidation of 2'-Deoxyguanosine.
Experimental Workflow: Regioselective Oxidation Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale and an observable validation checkpoint.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
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Action: Suspend 10.0 mmol of 2'-deoxyguanosine in 50 mL of a 1:1 (v/v) mixture of acetonitrile (MeCN) and deionized water.
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Causality: The biphasic/mixed solvent system is crucial. 2'-Deoxyguanosine has poor solubility in pure organic solvents. The aqueous component is strictly required because water supplies the oxygen atom necessary for the final transition from the intermediate aldehyde to the carboxylic acid.
Step 2: Catalyst Initiation
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Action: Add 1.0 mmol (0.1 eq) of TEMPO to the suspension and cool the flask to 0°C in an ice bath.
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Causality: Cooling the reaction mitigates the risk of exothermic degradation of the guanine base during the initial oxidative burst.
Step 3: Oxidant Addition
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Action: Slowly add 22.0 mmol (2.2 eq) of BAIB in small portions over 30 minutes.
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Causality: Gradual addition ensures a steady, controlled concentration of the active oxoammonium species, maximizing regioselectivity.
Step 4: Reaction Monitoring (Self-Validation)
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Action: Remove the ice bath and stir at ambient temperature for 4–6 hours.
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Validation Check: The reaction mixture will visually transition from a cloudy suspension to a clear, homogeneous solution. This occurs because the highly polar 5'-carboxylic acid product (once formed) easily dissolves in the aqueous layer. Confirm completion via LC-MS (target m/z 280.2 [M-H]⁻).
Step 5: Quenching and Isolation
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Action: Quench residual oxidant with 5 mL of saturated sodium thiosulfate. Adjust the pH to ~3.0 using 1M HCl.
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Causality: Lowering the pH below the pKa of the newly formed carboxyl group protonates it, neutralizing the molecule and inducing precipitation of the free acid. Filter, wash with cold water, and dry under vacuum.
Applications in Drug Development & Bioconjugation
The primary utility of 2'-Deoxyguanosine-5'-carboxylic acid lies in its ability to act as a linker or reactive site for biomolecular attachment[1].
Amide-Linked Oligonucleotides
In the development of Antisense Oligonucleotides (ASOs) and siRNAs, native phosphodiester backbones are rapidly degraded by intracellular nucleases. By utilizing 5'-carboxylic acid nucleosides, chemists can synthesize amide-modified RNA and DNA [4]. The resulting amide linkages mimic the spatial geometry of native phosphodiesters but are entirely invisible to nucleases, drastically increasing the half-life of the therapeutic in vivo.
Bioconjugation via EDC/NHS Coupling
The 5'-carboxyl group is primed for standard peptide coupling chemistries. By activating the carboxylate with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), researchers can seamlessly conjugate fluorophores, targeting peptides, or lipid tails to the 5'-end of the nucleoside.
Fig 2: Workflow for the EDC/NHS-mediated bioconjugation of 5'-carboxylic acid nucleosides.
References
- EvitaChem. "2'-Deoxyguanosine-5'-carboxylic acid (EVT-12973639)". EvitaChem Product Catalog.
- ChemicalBook. "2'-Deoxyguanosine-5'-carboxylic acid | 82534-56-3". ChemicalBook Database.
- Xu, Q., Katkevica, D., & Rozners, E. "Toward Amide-Modified RNA: Synthesis of 3'-Aminomethyl-5'-carboxy-3',5'-dideoxy Nucleosides". The Journal of Organic Chemistry (2006).
- Wikipedia Contributors. "Guanosine". Wikipedia, The Free Encyclopedia.
- Jack Westin. "Nucleotides And Nucleosides - Nucleic Acid Structure And Function". MCAT Content.
